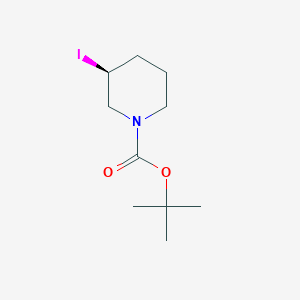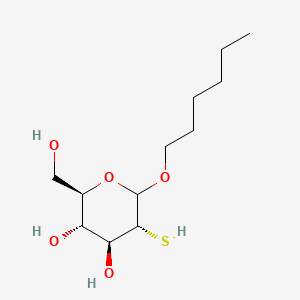
2,4,6-Tri-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-a-D-glucopyranosyl bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-三-O-乙酰基-3-O-(2,3,4,6-四-O-乙酰基-β-D-吡喃葡萄糖基)-α-D-吡喃葡萄糖基溴是一种复杂的碳水化合物衍生物。该化合物常用于合成有机化学,特别是在合成糖苷和其他基于碳水化合物的分子中。其结构包含两个吡喃葡萄糖基单元,每个单元都高度乙酰化,并具有一个溴基团,使其成为各种化学反应中的通用中间体。
准备方法
合成路线和反应条件
2,4,6-三-O-乙酰基-3-O-(2,3,4,6-四-O-乙酰基-β-D-吡喃葡萄糖基)-α-D-吡喃葡萄糖基溴的合成通常涉及葡萄糖衍生物的乙酰化,然后进行溴化。该过程首先使用乙酸酐在如吡啶之类的催化剂存在下保护葡萄糖中的羟基。这导致形成乙酰化的葡萄糖衍生物。下一步涉及使用如溴化氢或溴之类的试剂在如二氯甲烷之类的溶剂存在下对乙酰化的葡萄糖进行选择性溴化。
工业生产方法
该化合物的工业生产遵循类似的合成路线,但规模更大。该过程针对更高的产量和纯度进行了优化,通常涉及连续流动反应器和自动化系统以精确控制反应条件。使用高纯度试剂和溶剂对于确保最终产品的稳定性和质量至关重要。
化学反应分析
反应类型
2,4,6-三-O-乙酰基-3-O-(2,3,4,6-四-O-乙酰基-β-D-吡喃葡萄糖基)-α-D-吡喃葡萄糖基溴会经历各种化学反应,包括:
取代反应: 溴基团可以被其他亲核试剂取代,例如叠氮化物、硫醇或胺,以形成不同的糖苷键。
脱乙酰化: 乙酰基可以在碱性条件下脱除,以产生游离的羟基,这些羟基可以进一步参与各种化学转化。
常用试剂和条件
取代反应: 常用试剂包括叠氮化钠、硫脲和伯胺。这些反应通常在极性溶剂(如二甲基甲酰胺 (DMF) 或二甲基亚砜 (DMSO))中于升高的温度下进行。
脱乙酰化: 该反应通常使用甲醇钠或氢氧化钠在甲醇或水中于室温下进行。
主要形成的产物
取代反应: 主要产物是糖苷,其中不同的官能团取代了溴。
脱乙酰化: 主要产物是脱乙酰化的吡喃葡萄糖基衍生物,可以进一步功能化。
科学研究应用
2,4,6-三-O-乙酰基-3-O-(2,3,4,6-四-O-乙酰基-β-D-吡喃葡萄糖基)-α-D-吡喃葡萄糖基溴在科学研究中有几种应用:
化学: 用作合成复杂碳水化合物和糖苷的中间体。
生物学: 用于研究碳水化合物-蛋白质相互作用以及开发基于聚糖的探针。
医药: 研究其在药物递送系统中的潜力,以及作为生物活性分子的构建模块。
工业: 用于生产特种化学品和材料,包括生物降解聚合物和表面活性剂。
作用机理
2,4,6-三-O-乙酰基-3-O-(2,3,4,6-四-O-乙酰基-β-D-吡喃葡萄糖基)-α-D-吡喃葡萄糖基溴的作用机理主要涉及其在糖基化反应中充当糖基供体的能力。溴基团是一个良好的离去基团,有利于与各种亲核试剂形成糖苷键。乙酰基在这些反应期间保护羟基,防止不希望发生的副反应,并确保形成所需的糖苷键。
作用机制
The mechanism of action of 2,4,6-Tri-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-α-D-glucopyranosyl bromide primarily involves its ability to act as a glycosyl donor in glycosylation reactions. The bromide group is a good leaving group, facilitating the formation of glycosidic bonds with various nucleophiles. The acetyl groups protect the hydroxyl groups during these reactions, preventing unwanted side reactions and ensuring the formation of the desired glycosidic linkage.
相似化合物的比较
类似化合物
2,3,4,6-四-O-乙酰基-α-D-吡喃葡萄糖基溴: 结构相似,但缺少额外的吡喃葡萄糖基单元。
2,4,6-三-O-乙酰基-α-D-吡喃葡萄糖基溴: 相似,但乙酰基数量更少,没有额外的吡喃葡萄糖基单元。
独特性
2,4,6-三-O-乙酰基-3-O-(2,3,4,6-四-O-乙酰基-β-D-吡喃葡萄糖基)-α-D-吡喃葡萄糖基溴因其双吡喃葡萄糖基单元和广泛的乙酰化而独一无二,使其成为合成复杂碳水化合物结构的通用中间体。它能够在保持不同反应条件下稳定性的同时经历各种化学转化,这使其与简单的乙酰化葡萄糖衍生物区别开来。
属性
分子式 |
C26H35BrO17 |
|---|---|
分子量 |
699.4 g/mol |
IUPAC 名称 |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2S,3S,4R,5S,6S)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-4-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C26H35BrO17/c1-10(28)35-8-17-19(37-12(3)30)21(23(25(27)42-17)40-15(6)33)44-26-24(41-16(7)34)22(39-14(5)32)20(38-13(4)31)18(43-26)9-36-11(2)29/h17-26H,8-9H2,1-7H3/t17-,18+,19-,20+,21+,22-,23-,24+,25+,26-/m0/s1 |
InChI 键 |
OCVWJMGXJXJBCO-IQWALUBISA-N |
手性 SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@H]([C@H]2OC(=O)C)Br)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
规范 SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)Br)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl (E)-6-(5-(acetoxymethyl)-7-hydroxy-2,2-dimethyl-4-oxo-4H-benzo[d][1,3]dioxin-8-yl)-4-methylhex-4-enoate](/img/structure/B11829965.png)

![Ethyl (R)-2-bromo-6-(tert-butyl)-10-oxo-5,6-dihydro-10H-pyrazolo[1,5-a]pyrido[2,1-c]pyrazine-9-carboxylate](/img/structure/B11829980.png)

![2-Chloro-N-[2-(1H-indol-5-yl)ethyl]benzamide](/img/structure/B11829989.png)
![(4bS,9bR)-2,3-dimethoxy-4bH,5H,9bH,10H-indeno[1,2-b]indole-8-carbonitrile](/img/structure/B11829992.png)
![2-[(1R,4S,8R,10S,13S,16S,34S)-34-[(2S)-butan-2-yl]-8,22-dihydroxy-13-[(2R,3S)-3-hydroxybutan-2-yl]-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetic acid](/img/structure/B11830003.png)

![tert-butyl (S)-2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11830012.png)

![1-[4-[1-[(2,6-Difluorophenyl)methyl]-5-[[2-methoxyethyl(methyl)amino]methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxothieno[2,3-d]pyrimidin-6-yl]phenyl]-3-methoxyurea](/img/structure/B11830028.png)
![methyl (3aR,5aR,5bS,7aS,11aS,13aR,13bR,Z)-3-(hydroxyimino)-5a,5b,10,10,13b-pentamethyl-1,2,3,3a,4,5,5a,5b,6,7,8,9,10,11,11a,13,13a,13b-octadecahydro-7aH-cyclopenta[a]chrysene-7a-carboxylate](/img/structure/B11830035.png)
![2-hydroxy-1-[(1R,10S,11S,14S,15S)-3-hydroxy-6,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-2,4,6-trien-14-yl]ethanone](/img/structure/B11830041.png)
